molecular formula C9H14N2 B13067382 4-methyl-N-(propan-2-yl)pyridin-3-amine

4-methyl-N-(propan-2-yl)pyridin-3-amine

Cat. No.: B13067382
M. Wt: 150.22 g/mol
InChI Key: IONITDWGFFQFIY-UHFFFAOYSA-N
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Description

4-Methyl-N-(propan-2-yl)pyridin-3-amine is a pyridine derivative characterized by a methyl group at the 4-position of the pyridine ring and an isopropyl (propan-2-yl) substituent on the amine group at the 3-position. Pyridin-3-amine derivatives are frequently explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets. For example, pyridine-based inhibitors like UDD () and antimalarial agents () highlight the pharmacological relevance of this scaffold.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-10-5-4-8(9)3/h4-7,11H,1-3H3

InChI Key

IONITDWGFFQFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the alkylation of pyridin-3-amine with isopropyl halides in the presence of a base. One common method is the reaction of pyridin-3-amine with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amine group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Pyridine ring oxidationKMnO₄ in acidic medium (H₂SO₄/H₂O)Pyridine N-oxide derivatives
Amine oxidationH₂O₂ in acetic acidNitroso or nitro derivatives
  • Mechanistic Insight :
    Oxidation of the pyridine ring with KMnO₄ proceeds via electrophilic attack at the nitrogen, forming an N-oxide intermediate. The methyl group stabilizes the transition state through electron-donating effects.

Reduction Reactions

The pyridine ring can be partially or fully reduced:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Catalytic hydrogenationH₂, Pd/C in ethanolPartially reduced tetrahydropyridine
Borane-mediated reductionBH₃·THF at 0–60°CAmine-borane adducts
  • Key Observation :
    Selective reduction of the pyridine ring is challenging due to competing amine reactivity. Pd/C under mild conditions minimizes over-reduction.

Substitution Reactions

The isopropylamine group participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
AlkylationAlkyl halides, NaH in DMFN-alkylated derivatives
AcylationAcetic anhydride, pyridineAcetamide derivatives
  • Example Synthesis :
    Reaction with benzyl bromide in DMF yields N-benzyl-4-methyl-N-(propan-2-yl)pyridin-3-amine (85% yield) .

C–H Functionalization via Directing Groups

The amine acts as a directing group for regioselective C–H activation:

Reaction TypeCatalysts/ConditionsProducts/OutcomesSource
Palladium-catalyzed arylationPd(OAc)₂, BINOL ligandsβ-Arylated pyridine derivatives
Asymmetric alkynylationPd(II)/CPA systemEnantioselective C–C bond formation
  • Mechanistic Highlights :
    The gem-dimethyl group in the isopropylamine stabilizes bicyclic palladacycle intermediates, enabling β-methylene C(sp³)–H activation . Chiral ligands like BINOL induce enantioselectivity (>90% ee).

Salt Formation and Complexation

The amine forms stable salts and metal complexes:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Hydrochloride formationHCl in dioxaneWater-soluble hydrochloride salt
Metal coordinationCuCl₂ in methanolSquare-planar Cu(II) complexes
  • Applications :
    Hydrochloride salts enhance solubility for pharmaceutical formulations.

Cross-Coupling Reactions

The pyridine ring participates in transition metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProducts/OutcomesSource
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivatives
Buchwald–Hartwig aminationPd₂(dba)₃, XantPhosN-Arylated products
  • Case Study :
    Coupling with 4-bromotoluene forms 4-methyl-3-((4-methylphenyl)amino)-N-(propan-2-yl)pyridine (72% yield) .

Cyclization Reactions

Intramolecular reactions yield heterocyclic frameworks:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Imidazo[1,2-a]pyridine synthesisTosOH, 2-isocyano-2,4,4-trimethylpentaneFused bicyclic compounds
  • Mechanism :
    Acid-catalyzed condensation with isocyanides forms imidazo[1,2-a]pyridines via a three-component reaction .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Notable findings include:

  • Antimicrobial Activity : Studies indicate efficacy against various bacterial strains, suggesting potential for treating infections .
  • Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines, inducing apoptosis comparable to established chemotherapeutics like bleomycin. The mechanism involves inhibition of pathways related to tumor progression .

Biological Research

4-Methyl-N-(propan-2-yl)pyridin-3-amine is utilized in biological assays, particularly in:

  • Enzyme Inhibition Studies : It serves as a tool for studying enzyme interactions and receptor binding, which can elucidate metabolic pathways and disease mechanisms .
  • Neuroprotective Research : Emerging evidence suggests potential neuroprotective effects, particularly in models of Alzheimer's disease through dual inhibition of cholinesterases .

Anticancer Study

A study highlighted the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value indicating strong inhibitory action. This suggests potential for development as a therapeutic agent in oncology .

Neurodegenerative Disease Research

Research evaluated the compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase, showing promise in enhancing cognitive function in Alzheimer's disease models .

In Vivo Studies

Biodistribution studies indicated that the compound accumulates in target tissues when administered in models of induced inflammation, highlighting its therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 4-methyl-N-(propan-2-yl)pyridin-3-amine, highlighting differences in substituents and molecular properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
6-Methyl-2,4-bis(methylthio)pyridin-3-amine Methylthio groups at 2,4-positions C8H12N2S2 Intermediate in heterocyclic synthesis
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) Trifluoromethyl, piperidyl, and aryl groups C23H21F6N4 CYP51 inhibitor for Chagas disease
5-Methyl-2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine Imidazopyridine core with furan and aryl groups C21H22N4O Screening compound for drug discovery
N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine core with dimethylbenzyl group C19H20N4 Characterized by IR/NMR; unknown bioactivity
4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine Thiadiazole substituent C9H10N4S Structural analog with heterocyclic moiety

Key Observations :

  • Electron-Withdrawing Groups : UDD’s trifluoromethyl groups enhance metabolic stability and target binding, critical for its anti-parasitic activity .
  • Solubility Challenges: Methylthio-substituted analogs () exhibit poor solubility in polar solvents, necessitating optimized reaction conditions (e.g., ethanol over MeCN) .

Trends :

  • Solvent Optimization: demonstrates that ethanol improves yields (75%) compared to MeCN (12%) by mitigating by-product formation .
  • Multi-Step Syntheses : UDD’s complex structure () likely requires sequential amination and coupling steps, though yields are unspecified.

Physicochemical and Spectral Properties

Spectral data from analogs provide benchmarks for structural confirmation:

Compound (Reference) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine () 3254 (N-H), 1604 (C=C), 808 (Ar C-H) 2.32–2.43 (CH3), 4.68 (CH2), 7.25–7.33 (Ar H)
Schiff Base C2 () Not reported Aromatic protons at 6.90–7.25 ppm
UDD () Likely C-F stretches (~1100–1200 cm⁻¹) Trifluoromethyl groups near 3.5–4.5 ppm (¹H)

Insights :

  • N-H Stretches : Consistent presence in pyridin-3-amine derivatives (e.g., 3254 cm⁻¹ in ) .
  • Aromatic Signals : Multiplicity in NMR indicates substitution patterns (e.g., para vs. ortho methyl groups) .

Biological Activity

4-methyl-N-(propan-2-yl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from diverse sources to present a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against several cancer cell lines. The following table summarizes the findings from various studies regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)12.8Inhibition of EGFR phosphorylation
HeLa (Cervical Cancer)10.2Caspase activation leading to apoptosis

These results indicate that the compound may serve as a potential candidate for further development into anticancer therapeutics.

The biological activity of this compound is thought to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized, and their antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced activity significantly compared to the parent compound .
  • Anticancer Screening : In a study evaluating various pyridine derivatives, this compound exhibited promising results against MCF-7 and A549 cell lines, with IC50 values indicating strong inhibitory effects .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with specific molecular targets could modulate signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(propan-2-yl)pyridin-3-amine, and how can reaction efficiency be optimized?

  • Methodology : Utilize copper-catalyzed cross-coupling reactions, as demonstrated in analogous pyridin-3-amine syntheses. For example, dissolve 3-iodo-4-methylpyridine in dimethyl sulfoxide, add isopropylamine, cesium carbonate, and copper(I) bromide, and stir at 35°C for 48 hours. Purify via column chromatography (ethyl acetate/hexane gradient) . Microwave-assisted synthesis (e.g., 150°C, 30 minutes) may accelerate reaction rates and improve yields . Monitor progress using TLC and confirm purity via 1H^1H NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR : Assign peaks using 1H^1H and 13C^13C NMR. Key signals include δ 8.4–8.6 ppm (pyridine protons) and δ 1.2–1.4 ppm (isopropyl methyl groups) .
  • HRMS : Confirm molecular ion [M+H]+^+ (calculated for C9H14N2C_9H_{14}N_2: 150.1157) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify >95% purity .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or spectrophotometric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Uptake : Perform cytotoxicity assays (MTT or resazurin-based) in HEK293 or HepG2 cells at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., COX-2 or EGFR). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values from cell-free vs. cell-based assays. Adjust for variables like serum protein binding or pH differences .
  • Proteomics : Use mass spectrometry to identify off-target interactions in cellular lysates. Validate with siRNA knockdown of suspected targets .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) via structure-activity relationship (SAR) studies to improve solubility .
  • Prodrug Design : Synthesize acetyl or phosphate derivatives to enhance bioavailability. Monitor hydrolysis in plasma via LC-MS .

Q. How can X-ray crystallography validate the compound’s interaction with a biological target?

  • Methodology :

  • Co-crystallization : Incubate the compound with purified protein (e.g., kinase domain) in 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl.
  • Refinement : Use SHELXL for structure refinement. Analyze hydrogen bonds (<3.0 Å) and hydrophobic contacts in PyMOL .

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